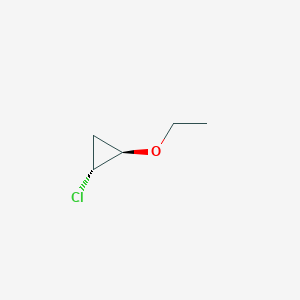
(1R,2R)-1-Chloro-2-ethoxycyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Chloro-2-ethoxycyclopropane is a chiral cyclopropane derivative with a chlorine atom and an ethoxy group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Chloro-2-ethoxycyclopropane typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane or toluene and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Chloro-2-ethoxycyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Chloro-2-ethoxycyclopropane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in the development of pharmaceuticals and agrochemicals.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Chloro-2-ethoxycyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Dichlorocyclopropane: Similar structure but with two chlorine atoms.
(1R,2R)-1-Ethoxy-2-methylcyclopropane: Similar structure but with a methyl group instead of a chlorine atom.
(1R,2R)-1-Chloro-2-methoxycyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(1R,2R)-1-Chloro-2-ethoxycyclopropane is unique due to its specific combination of a chlorine atom and an ethoxy group, which imparts distinct reactivity and properties compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
54362-95-7 |
|---|---|
Molekularformel |
C5H9ClO |
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
(1R,2R)-1-chloro-2-ethoxycyclopropane |
InChI |
InChI=1S/C5H9ClO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
VOMQCHAIKFLCPW-RFZPGFLSSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H]1Cl |
Kanonische SMILES |
CCOC1CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


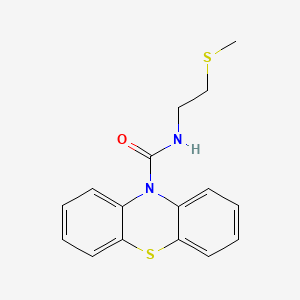
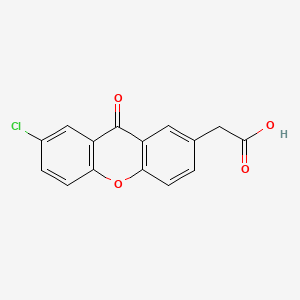
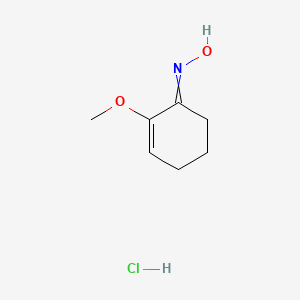
-](/img/structure/B14641145.png)
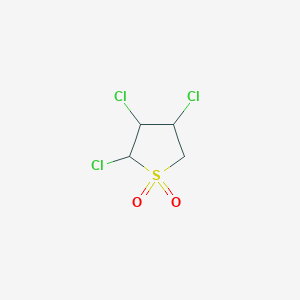
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
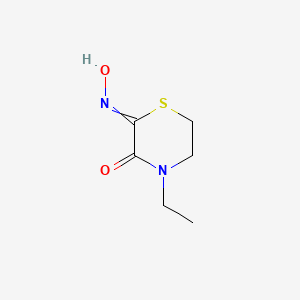
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
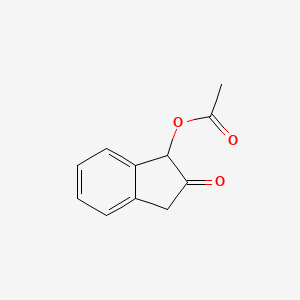



![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
